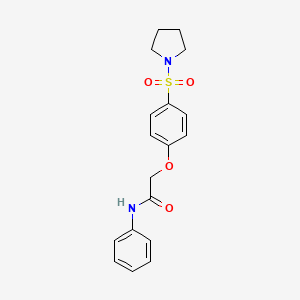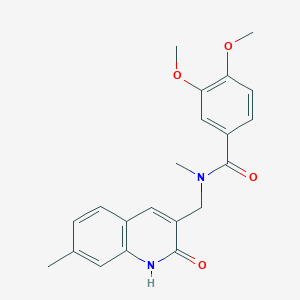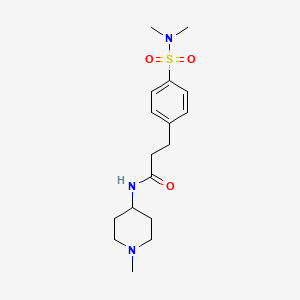
3-(4-(N,N-dimethylsulfamoyl)phenyl)-N-(1-methylpiperidin-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(N,N-dimethylsulfamoyl)phenyl)-N-(1-methylpiperidin-4-yl)propanamide is a synthetic compound that has gained significant attention in scientific research. It is commonly referred to as DMSP or SDZ 220-581 and is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine in the nervous system, and its inhibition can lead to increased levels of acetylcholine, resulting in various physiological and biochemical effects.
作用機序
DMSP works by inhibiting the activity of 3-(4-(N,N-dimethylsulfamoyl)phenyl)-N-(1-methylpiperidin-4-yl)propanamide, which is responsible for breaking down acetylcholine in the nervous system. This leads to increased levels of acetylcholine, which can have various effects on the body. The mechanism of action of DMSP has been extensively studied, and it is believed to bind to the active site of 3-(4-(N,N-dimethylsulfamoyl)phenyl)-N-(1-methylpiperidin-4-yl)propanamide, preventing it from breaking down acetylcholine.
Biochemical and Physiological Effects
The increased levels of acetylcholine resulting from DMSP inhibition of 3-(4-(N,N-dimethylsulfamoyl)phenyl)-N-(1-methylpiperidin-4-yl)propanamide can have various biochemical and physiological effects. These effects include increased synaptic transmission, enhanced cognitive function, and improved memory and learning. DMSP has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
One of the significant advantages of DMSP in scientific research is its potent inhibition of 3-(4-(N,N-dimethylsulfamoyl)phenyl)-N-(1-methylpiperidin-4-yl)propanamide, which allows for the study of the effects of acetylcholine on various physiological and biochemical processes. However, one of the limitations of DMSP is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving DMSP. One area of research is the development of more potent and selective 3-(4-(N,N-dimethylsulfamoyl)phenyl)-N-(1-methylpiperidin-4-yl)propanamide inhibitors that can be used to investigate the role of acetylcholine in various physiological and biochemical processes. Another area of research is the potential therapeutic applications of DMSP in the treatment of Alzheimer's disease and other neurological disorders. Additionally, research on the potential toxicity of DMSP and its effects on the environment is also an area of interest.
In conclusion, DMSP is a potent inhibitor of 3-(4-(N,N-dimethylsulfamoyl)phenyl)-N-(1-methylpiperidin-4-yl)propanamide that has significant potential in scientific research. Its mechanism of action, biochemical and physiological effects, and potential therapeutic applications make it a valuable tool for investigating the role of acetylcholine in various processes. However, its potential toxicity and limitations must be taken into account when using it in laboratory experiments. Future research on DMSP and its derivatives can lead to the development of new drugs for the treatment of neurological disorders and other diseases.
合成法
The synthesis of DMSP involves the reaction of 4-(N,N-dimethylsulfamoyl)phenyl magnesium bromide with N-(1-methylpiperidin-4-yl)propanamide. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography.
科学的研究の応用
DMSP has been extensively studied for its potential applications in scientific research. One of the primary areas of research is its use as a tool for understanding the role of acetylcholine in various physiological and biochemical processes. DMSP has been used to investigate the effects of acetylcholine on memory, learning, and cognitive function.
特性
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-19(2)24(22,23)16-7-4-14(5-8-16)6-9-17(21)18-15-10-12-20(3)13-11-15/h4-5,7-8,15H,6,9-13H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKWUNQIXJMWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

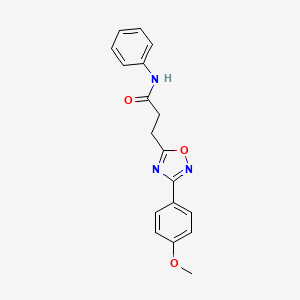
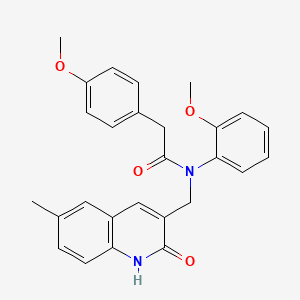
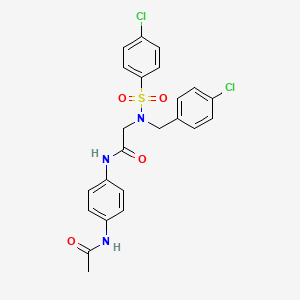
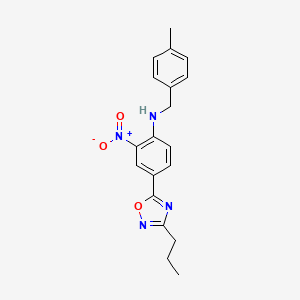
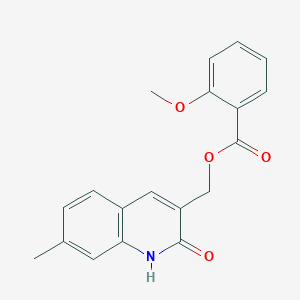
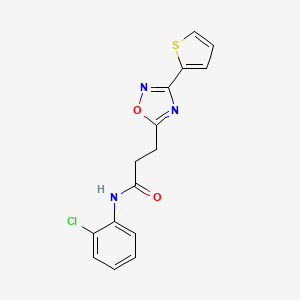
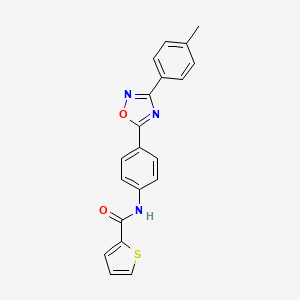
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzenesulfonamide](/img/structure/B7685577.png)
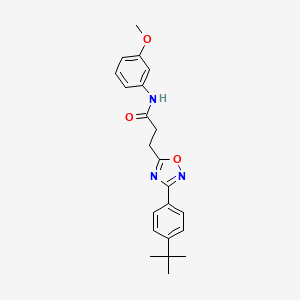
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7685579.png)
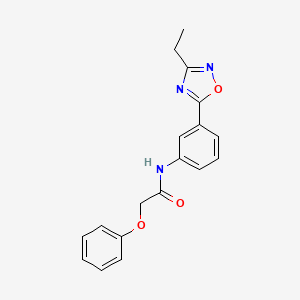
![(E)-N'-(3,4-dimethoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7685599.png)
